molecular formula C23H29N3O8S B2355036 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 868983-14-6

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No. B2355036
CAS RN: 868983-14-6
M. Wt: 507.56
InChI Key: GDDAIPQACRUWHE-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O8S and its molecular weight is 507.56. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazolidinone Antibacterial Agents

Oxazolidinones represent a novel class of antimicrobials that inhibit bacterial protein synthesis through a unique mechanism. Compounds such as U-100592 and U-100766 have been identified as potent oxazolidinone analogs demonstrating significant in vitro antibacterial activity against a range of clinically important pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus spp., and Mycobacterium tuberculosis. Notably, these compounds showed activity against strains resistant to other antibiotics, without rapid development of resistance (Zurenko et al., 1996).

Synthesis and Chemical Properties

Research on oxazolidin-2-ones has also focused on their synthesis and chemical reactivity. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been prepared and engaged in reactions to yield homoallylamines, demonstrating diverse reactivity and potential for creating complex molecules (Marcantoni et al., 2002).

Anticancer Activity

Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for anticancer activity. These compounds, tested against several cancer cell lines, showed cytotoxic effects, with some derivatives acting as potent inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy (Ghorab et al., 2016).

Molecular Modeling and Optoelectronic Properties

The synthesis of bicyclic oxazolidine compounds and their optoelectronic properties have been investigated, highlighting the utility of these molecules in materials science. Density functional theory (DFT) and time-dependent DFT have been applied to understand their electronic structures and photophysical behavior, indicating potential applications in optoelectronic devices (Abbas et al., 2018).

properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O8S/c1-31-18-7-5-4-6-16(18)10-11-24-22(27)23(28)25-15-21-26(12-13-34-21)35(29,30)17-8-9-19(32-2)20(14-17)33-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDAIPQACRUWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

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